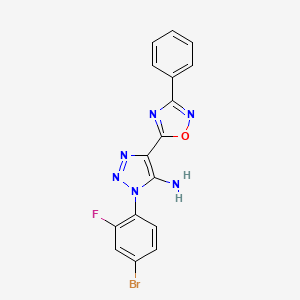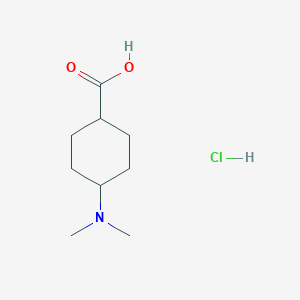
trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride is a synthetic compound . It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations .
Molecular Structure Analysis
The molecular formula of trans-4-(Dimethylamino)cyclohexanecarboxylic acid is C9H17NO2 . Its average mass is 171.237 Da and its mono-isotopic mass is 171.125931 Da . The molecular formula of its hydrochloride form is C9H18ClNO2, with a molecular weight of 207.7.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Evaluation
- trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the preparation of analogs of antidepressants and central nervous system agents, such as spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, demonstrating marked inhibition of tetrabenazine-induced ptosis, a property common to most antidepressants (Martin et al., 1981).
Enhanced Drug Absorption
- Derivatives of this compound, particularly those related to tranexamic acid, have shown improved absorption rates compared to tranexamic acid itself. This enhancement in drug absorption is significant for therapeutic applications (Svahn et al., 1986).
Catalytic Applications
- The compound has also been used as a catalyst. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, a salt of this compound, has been employed as a recyclable catalyst in the acylation of inert alcohols and phenols. This showcases its potential utility in various chemical synthesis processes (Liu et al., 2014).
Analgesic Properties
- Research into analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one, a related compound, indicates that modifications of the carbonyl function in these substances can significantly impact their potency as pain relievers. This research provides insights into the development of new analgesics (Lednicer et al., 1981).
Photochemical Behavior
- The photochemical behavior of derivatives such as 4′-amino- and 4′-dimethylamino-substituted trans-2-styrylpyridine has been studied, indicating the potential use of these compounds in photochemical applications (Williams et al., 1965).
Polymer Synthesis
- This compound has played a role in the field of polymer chemistry, particularly in studies on the cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in polyesters. Such research is crucial for understanding and optimizing the properties of synthetic polymers (Kricheldorf & Schwarz, 1987).
Pharmaceutical Intermediate Synthesis
- It serves as a precursor in the synthesis of pharmaceutical intermediates, such as hydrochloride salt of trans-4-aminocyclohexanol, illustrating its importance in the pharmaceutical manufacturing process (Li Jia-jun, 2012).
Wirkmechanismus
Target of Action
Trans-4-(Dimethylamino)cyclohexanecarboxylic acid hydrochloride, also known as Tranexamic acid, primarily targets plasminogen , a protein involved in the breakdown of blood clots . The role of plasminogen is to convert into plasmin, an enzyme that dissolves fibrin clots. By targeting plasminogen, the compound can influence the process of fibrinolysis.
Mode of Action
The compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis by binding to the lysine-binding sites on plasminogen . This interaction prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin clots.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, the compound prevents the dissolution of fibrin, a protein that forms the meshwork of blood clots. This action can lead to the stabilization of formed clots and a reduction in bleeding.
Result of Action
The molecular effect of the compound’s action is the prevention of plasmin formation, leading to the stabilization of fibrin clots . On a cellular level, this can result in reduced bleeding, particularly in conditions where abnormal or excessive fibrinolysis is a problem. This makes it useful in various hemorrhagic diseases and in situations of abnormal bleeding during operations .
Safety and Hazards
The safety data sheet for a related compound, trans-4-(Aminomethyl)cyclohexanecarboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and dust masks, should be used .
Eigenschaften
IUPAC Name |
4-(dimethylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-10(2)8-5-3-7(4-6-8)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKZNQQFRLCRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)
![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)
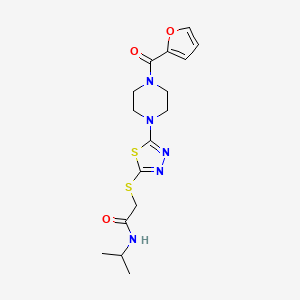
![4-[(2-Methylphenyl)amino]oxolan-3-ol](/img/structure/B2366615.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)
![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)
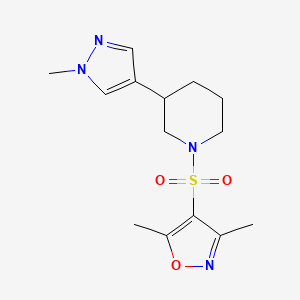
![5-tert-butyl-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2366625.png)
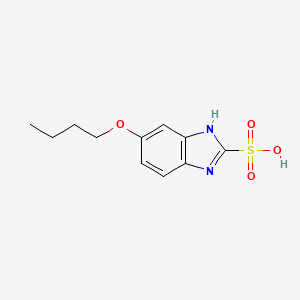
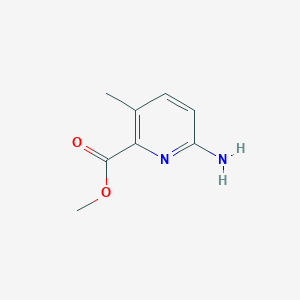
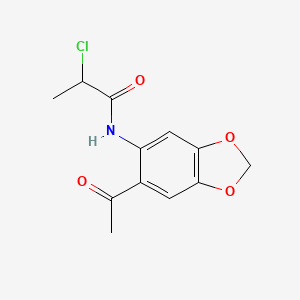
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)
